molecular formula C26H20N4O3 B10929549 3-[(2E)-3-(1',5'-dimethyl-1-phenyl-1H,1'H-3,4'-bipyrazol-4-yl)prop-2-enoyl]-2H-chromen-2-one

3-[(2E)-3-(1',5'-dimethyl-1-phenyl-1H,1'H-3,4'-bipyrazol-4-yl)prop-2-enoyl]-2H-chromen-2-one

Cat. No.: B10929549
M. Wt: 436.5 g/mol
InChI Key: VZHCDFGEWPOOQM-OUKQBFOZSA-N
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Description

3-[(2E)-3-(1’,5’-dimethyl-1-phenyl-1H,1’H-3,4’-bipyrazol-4-yl)prop-2-enoyl]-2H-chromen-2-one is a complex organic compound that belongs to the class of chalcones. Chalcones are open-chain flavonoids with a common skeleton of 1,3-diaryl-2-propen-1-one. This compound is characterized by the presence of a bipyrazole moiety and a chromenone ring, which contribute to its unique chemical and biological properties.

Preparation Methods

The synthesis of 3-[(2E)-3-(1’,5’-dimethyl-1-phenyl-1H,1’H-3,4’-bipyrazol-4-yl)prop-2-enoyl]-2H-chromen-2-one can be achieved through an aldol condensation reaction. This involves the reaction between 3-acetyl-2,5-dimethylfuran and 3,5-dimethyl-1-phenylpyrazole-4-carboxaldehyde in the presence of ethanolic sodium hydroxide at room temperature . The reaction mixture is stirred for 16 hours, followed by the addition of ice-cold water to precipitate the product. The solid product is then purified by recrystallization from a methanol/chloroform mixture .

Chemical Reactions Analysis

3-[(2E)-3-(1’,5’-dimethyl-1-phenyl-1H,1’H-3,4’-bipyrazol-4-yl)prop-2-enoyl]-2H-chromen-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C26H20N4O3

Molecular Weight

436.5 g/mol

IUPAC Name

3-[(E)-3-[3-(1,5-dimethylpyrazol-4-yl)-1-phenylpyrazol-4-yl]prop-2-enoyl]chromen-2-one

InChI

InChI=1S/C26H20N4O3/c1-17-22(15-27-29(17)2)25-19(16-30(28-25)20-9-4-3-5-10-20)12-13-23(31)21-14-18-8-6-7-11-24(18)33-26(21)32/h3-16H,1-2H3/b13-12+

InChI Key

VZHCDFGEWPOOQM-OUKQBFOZSA-N

Isomeric SMILES

CC1=C(C=NN1C)C2=NN(C=C2/C=C/C(=O)C3=CC4=CC=CC=C4OC3=O)C5=CC=CC=C5

Canonical SMILES

CC1=C(C=NN1C)C2=NN(C=C2C=CC(=O)C3=CC4=CC=CC=C4OC3=O)C5=CC=CC=C5

Origin of Product

United States

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